3-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Description
3-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a heterocyclic compound featuring an imidazolidine-2,4-dione core fused with an azetidine ring substituted at the 3-position by a 3-fluoro-4-methylbenzoyl group. This structure combines the rigidity of the azetidine ring with the hydrogen-bonding capacity of the imidazolidinedione moiety, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems. The 3-fluoro-4-methylbenzoyl substituent introduces lipophilicity and electronic effects that may enhance binding affinity or metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
3-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O3/c1-8-2-3-9(4-11(8)15)13(20)17-6-10(7-17)18-12(19)5-16-14(18)21/h2-4,10H,5-7H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZWHLWFTRBJKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CNC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 3-fluoro-4-methylbenzoyl chloride with azetidine-3-amine to form the azetidinyl intermediate. This intermediate is then reacted with imidazolidine-2,4-dione under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione with structurally related compounds from published literature:
Structural and Functional Differences
- Core Modifications : The target compound shares the imidazolidine-2,4-dione core with compounds 18a and 18b but lacks the 2,4,5-trione system seen in compound 3f . The trione group in 3f introduces additional hydrogen-bonding sites, which may enhance interactions with polar biological targets but reduce metabolic stability compared to the dione system.
- Substituent Effects: The 3-fluoro-4-methylbenzoyl group in the target compound differs from the 4-fluorophenyl (18b) and 4-trifluoromethylphenyl (18a) substituents. The benzoyl moiety also introduces a ketone group absent in 18a/b, which could participate in dipole-dipole interactions .
- Azetidine vs. Other Rings : The azetidine ring in the target compound and the compound from provides conformational rigidity compared to simpler phenyl-substituted analogs (18a/b). This rigidity may improve target selectivity but complicate synthetic accessibility.
Spectroscopic and Physical Properties
- ESI-MS : The target compound’s estimated molecular ion (317.3 [M+H]+) aligns with trends observed in 18a/b (245.1–195.1 [M+H]+), reflecting incremental mass increases with larger substituents .
- ¹⁹F-NMR : Fluorine chemical shifts in fluorinated analogs (e.g., δ −115.61 for 3f) suggest similar electronic environments for the fluorine atom in the target compound, though substituent positioning (3-fluoro vs. 4-fluoro/6-fluoro) would alter coupling constants and shifts .
Biological Activity
3-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines azetidine and imidazolidine rings, which may contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₃FN₂O₄ |
| Molecular Weight | 292.26 g/mol |
| CAS Number | 2034311-06-1 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various signaling pathways. The compound may modulate the activity of lymphoid-specific tyrosine phosphatase (LYP), which plays a crucial role in T cell receptor signaling. Inhibitors of LYP have shown promise in treating autoimmune diseases by enhancing T cell responses .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity:
Preliminary studies suggest that similar compounds with imidazolidine scaffolds demonstrate antimicrobial properties. The specific antimicrobial efficacy of this compound remains to be thoroughly explored.
2. Anticancer Properties:
The compound is under investigation for its potential anticancer effects. Its structural analogs have shown activity against various cancer cell lines, indicating a possible role in cancer therapy.
3. Inhibition of LYP:
As noted in recent research, derivatives of imidazolidine-2,4-dione have been synthesized as LYP inhibitors with promising IC50 values ranging from 2.85 to 6.95 μM . This suggests that this compound could potentially act as a competitive inhibitor of LYP.
Case Studies
Several studies have focused on related compounds and their biological activities:
Study on Imidazolidine Derivatives:
A study evaluated various imidazolidine derivatives for their affinity towards serotonin transporters (SERT) and their potential as dual ligands for SERT and 5-HT1A receptors. These compounds displayed significant affinities (pKi values ranging from 5.6 to 278 nM), suggesting that structural modifications could enhance biological activity .
LYP Inhibitors:
Another study synthesized multiple imidazolidine derivatives as LYP inhibitors, highlighting the importance of structural features in determining inhibitory potency. The most potent inhibitors were identified, demonstrating the therapeutic potential of these compounds in autoimmune diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
